molecular formula C12H18BrP B15159284 (4-Bromophenyl)di(propan-2-yl)phosphane CAS No. 651330-03-9

(4-Bromophenyl)di(propan-2-yl)phosphane

Cat. No.: B15159284
CAS No.: 651330-03-9
M. Wt: 273.15 g/mol
InChI Key: YPSLFUKCHBSNRJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)di(propan-2-yl)phosphane is a chemical compound with the molecular formula C12H18BrP. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is notable for its applications in various chemical reactions, particularly in the field of organophosphorus chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of 4-bromophenylmagnesium bromide with di(propan-2-yl)chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)di(propan-2-yl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Bromophenyl)di(propan-2-yl)phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Biology: The compound is studied for its potential use in biological systems as a probe or reagent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)di(propan-2-yl)phosphane involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes, such as cross-coupling reactions, by stabilizing reactive intermediates and lowering activation energies. The phosphorus atom in the compound acts as a nucleophile, participating in the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)di(propan-2-yl)phosphane is unique due to the presence of the bromine atom, which can participate in additional substitution reactions, providing versatility in synthetic applications. Its specific steric and electronic properties make it a valuable ligand in various catalytic processes .

Properties

CAS No.

651330-03-9

Molecular Formula

C12H18BrP

Molecular Weight

273.15 g/mol

IUPAC Name

(4-bromophenyl)-di(propan-2-yl)phosphane

InChI

InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-11(13)6-8-12/h5-10H,1-4H3

InChI Key

YPSLFUKCHBSNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC=C(C=C1)Br)C(C)C

Origin of Product

United States

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